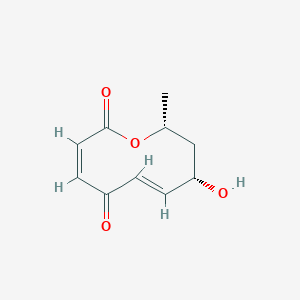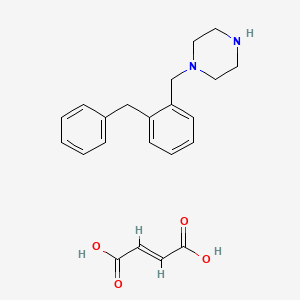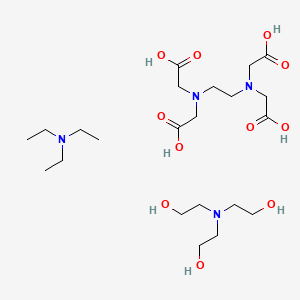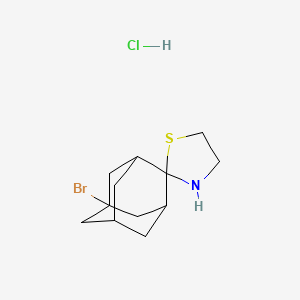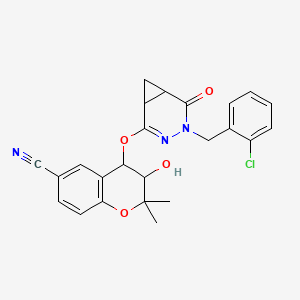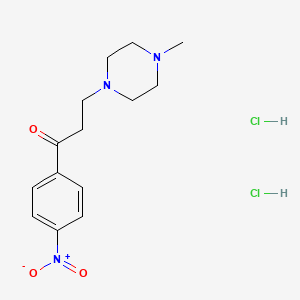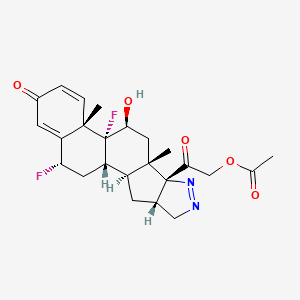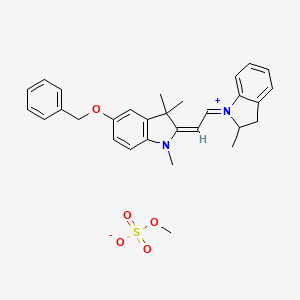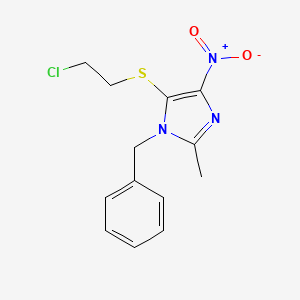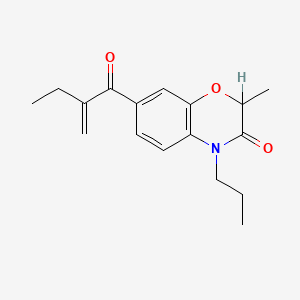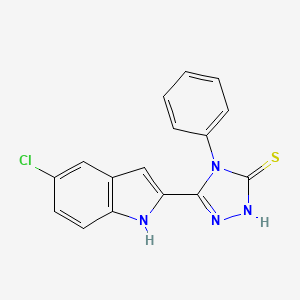
2,4-Dihydro-5-(5-chloro-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydro-5-(5-chloro-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione is a heterocyclic compound that features a triazole ring fused with an indole moiety This compound is of interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydro-5-(5-chloro-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione typically involves the following steps:
Formation of the Indole Derivative: The starting material, 5-chloroindole, is synthesized through the Fischer indole synthesis or other suitable methods.
Formation of the Triazole Ring: The indole derivative is then reacted with hydrazine derivatives to form the triazole ring. This step often requires the use of catalysts and specific reaction conditions to ensure the correct formation of the triazole ring.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using phenylhydrazine or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: The chloro group in the indole ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidized Derivatives: Products with oxidized indole moieties.
Reduced Derivatives: Dihydro derivatives of the triazole ring.
Substituted Derivatives: Compounds with various substituents replacing the chloro group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,4-Dihydro-5-(5-chloro-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, disruption of DNA synthesis, and interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydro-4-phenyl-3H-1,2,4-triazole-3-thione: Lacks the indole moiety, resulting in different biological activities.
5-(5-chloro-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione: Similar structure but without the dihydro component, leading to variations in chemical reactivity.
Uniqueness
2,4-Dihydro-5-(5-chloro-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione is unique due to the combination of the indole and triazole rings, along with the presence of the chloro and phenyl groups. This unique structure contributes to its diverse chemical reactivity and potential biological activities.
Properties
CAS No. |
126016-36-2 |
|---|---|
Molecular Formula |
C16H11ClN4S |
Molecular Weight |
326.8 g/mol |
IUPAC Name |
3-(5-chloro-1H-indol-2-yl)-4-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H11ClN4S/c17-11-6-7-13-10(8-11)9-14(18-13)15-19-20-16(22)21(15)12-4-2-1-3-5-12/h1-9,18H,(H,20,22) |
InChI Key |
UJZIXXYOTXVQDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC4=C(N3)C=CC(=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


